Technical Guide: Physical Properties of 6-Chloro-5-iodo-1H-indazole and Related Isomers
Technical Guide: Physical Properties of 6-Chloro-5-iodo-1H-indazole and Related Isomers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, known for their diverse biological activities. The introduction of halogen substituents, such as chlorine and iodine, can significantly modulate the physicochemical properties and biological efficacy of the indazole scaffold. This guide focuses on the physical characteristics of 6-Chloro-5-iodo-1H-indazole, a di-halogenated indazole derivative. Due to the scarcity of direct experimental data for this specific isomer, this document leverages data from closely related compounds to provide a foundational understanding of its expected physical properties.
Physical Properties of Halogenated Indazoles
The physical properties of halogenated indazoles are influenced by the nature and position of the halogen atoms on the indazole ring. The following table summarizes the available quantitative data for isomers and related derivatives of chloro-iodo-1H-indazole. It is crucial to note that much of the available data is predicted through computational models and should be confirmed by experimental analysis.
| Property | 6-Chloro-3-iodo-1H-indazole | 4-Bromo-6-chloro-5-iodo-1H-indazole | 6-iodo-1H-indazole |
| CAS Number | 503045-59-8 | 2891597-77-4[1] | 261953-36-0[2] |
| Molecular Formula | C₇H₄ClIN₂[3] | C₇H₃BrClIN₂[1] | C₇H₅IN₂[2] |
| Molecular Weight | Not Specified | 357.37 g/mol [1] | 244.03 g/mol [2] |
| Melting Point | 391.5 ± 22.0 °C (Predicted)[3] | Not Specified | 208 - 211 °C[4] |
| Boiling Point | Not Specified | Not Specified | Not Specified |
| Density | 2.156 ± 0.06 g/cm³ (Predicted)[3] | Not Specified | Not Specified |
| Flash Point | 190.6 ± 22.3 °C (Predicted)[3] | Not Specified | Not Specified |
| Refractive Index | 1.785 (Predicted)[3] | Not Specified | Not Specified |
| Appearance | Not Specified | Not Specified | Yellow Solid[4] |
Experimental Protocols for Physical Property Determination
The following are detailed, generalized methodologies for the experimental determination of the key physical properties of solid organic compounds like 6-Chloro-5-iodo-1H-indazole.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
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Sample Preparation: A small, dry sample of the compound is finely powdered.
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Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Solubility Assessment
Objective: To determine the solubility of the compound in various solvents.
Methodology:
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Solvent Selection: A range of standard laboratory solvents of varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.
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Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.
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Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
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Observation: The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some but not all of the solid dissolves, it is partially soluble. Observations should also be made at different temperatures (e.g., room temperature and elevated temperature) to assess the temperature dependence of solubility.
Boiling Point Determination (for stable, high-boiling solids)
While 6-Chloro-5-iodo-1H-indazole is expected to be a solid at room temperature, determining its boiling point would require high temperatures and may lead to decomposition. If the compound is stable at its boiling point, the following method can be used.
Methodology (Thiele Tube Method):
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Sample Preparation: A small amount of the liquid sample is placed in a small test tube.
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Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
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Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
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Heating: The Thiele tube is heated gently and evenly.
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Signaling Pathways and Experimental Workflows
A comprehensive search of scientific literature and databases did not yield any information on the involvement of 6-Chloro-5-iodo-1H-indazole in specific biological signaling pathways or established experimental workflows. Consequently, the creation of diagrams as per the core requirements is not possible at this time. Researchers investigating this compound would be breaking new ground in elucidating its biological functions and interactions.
Conclusion
This technical guide provides a summary of the currently available physical property information for 6-Chloro-5-iodo-1H-indazole and its close structural isomers. The data presented is largely predictive and underscores the need for experimental verification. The provided experimental protocols offer a standardized approach for researchers to determine the key physical characteristics of this compound. Future research will be essential to uncover the biological activities and potential applications of 6-Chloro-5-iodo-1H-indazole.
